molecular formula C28H18N4O2S B11473145 3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile

3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11473145
M. Wt: 474.5 g/mol
InChI Key: HTVZIYFBGRLDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as benzofuran derivatives and thioxotetrahydropyrimidine compounds. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and thiourea, with solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzofuran and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, modulating their activity and resulting in the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-arylbenzofurans, exhibit comparable reactivity and applications.

    Thioxotetrahydropyrimidine Compounds: These compounds share the thioxotetrahydropyrimidine core, contributing to their biological activity and synthetic utility.

Uniqueness

3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile stands out due to its combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H18N4O2S

Molecular Weight

474.5 g/mol

IUPAC Name

3-(4-methylbenzoyl)-2-(4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C28H18N4O2S/c1-16-7-9-18(10-8-16)26(33)24-21-11-19(13-29)20(14-30)12-23(21)34-27(24)22-15-31-28(35)32-25(22)17-5-3-2-4-6-17/h2-12,15,25H,1H3,(H2,31,32,35)

InChI Key

HTVZIYFBGRLDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C4=CNC(=S)NC4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.